molecular formula C8H12N4O4S B3024163 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate CAS No. 1177350-27-4

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate

Cat. No. B3024163
CAS RN: 1177350-27-4
M. Wt: 260.27 g/mol
InChI Key: RRCWUHZWTVDWDB-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another involves functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo various chemical reactions. For instance, multicomponent reactions (MCRs) are often used for the synthesis of spirooxindole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, a compound with a pyrrolidine ring would have different properties compared to its aromatic counterpart, pyrrole .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Bioactive Molecules

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported . These compounds have shown significant biological activity, which suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential bioactive properties.

Adsorption Properties

Compounds with pyrrolidine structures have been used in the synthesis of adsorbents . These adsorbents have demonstrated significant adsorption capacities for certain elements . This suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential applications in the field of adsorption.

Rare Earth Metal Ions Adsorption

Pyrrolidine-based compounds have been used in the adsorption of rare earth metal ions . The introduction of the extractant PYRDGA notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr . This suggests that “5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate” may also have potential applications in the field of rare earth metal ions adsorption.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For instance, some pyrrolidine derivatives may be classified as combustible solids .

Future Directions

The field of medicinal chemistry continues to explore the potential of pyrrolidine and its derivatives for drug discovery. Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

oxalic acid;5-pyrrolidin-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.C2H2O4/c7-6-10-9-5(11-6)4-2-1-3-8-4;3-1(4)2(5)6/h4,8H,1-3H2,(H2,7,10);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWUHZWTVDWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
Reactant of Route 2
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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Reactant of Route 5
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
Reactant of Route 6
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate

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